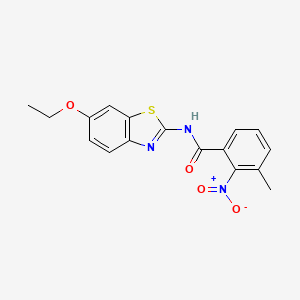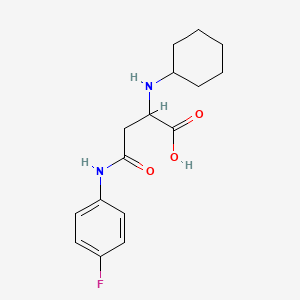![molecular formula C26H27N5O2S B4130022 N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4130022.png)
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine
説明
N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.18854629 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
**1. Antihypertensive and VasodilatoryProperties**A study by Havera and Vidrio (1979) explored derivatives of 1,3-disubstituted 2,4(1H,3H)-quinazolinediones, which are structurally similar to N-(1-phenylethyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-quinazolinamine. They found these compounds to exhibit varying degrees of vasodilation and antihypertensive activity without significant alpha-adrenergic receptor blockade. Specifically, their derivative, 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, was more potent than papaverine in inducing vasodilation and caused a prolonged decrease in systolic blood pressure in hypertensive rats (Havera & Vidrio, 1979).
2. Antimicrobial Activity Foroumadi et al. (2006) synthesized N-(Phenethyl)piperazinyl quinolone derivatives, which share a similar structure with the compound , and evaluated them for antimicrobial activity against Gram-positive and Gram-negative microorganisms. These derivatives, especially those containing 2-oxo-2-phenylethyl or 2-hydroxyimino-2-phenylethyl moieties, showed significant in vitro activity against various bacterial strains (Foroumadi et al., 2006).
3. Pharmaceutical Stability under Stressful Conditions Gendugov et al. (2021) investigated the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, a compound related to this compound, under various stressful conditions. They discovered that this substance was stable to UV radiation, high temperature, and oxidants, but unstable to hydrolysis in alkaline environments. This research provides insights into the stability of related pharmaceutical compounds under different environmental factors (Gendugov et al., 2021)
4. Anticonvulsive and Antihypoxic Effects Hori et al. (1990) synthesized a series of 4-phenoxy-2-(1-piperazinyl)quinazolines, which are structurally similar to the compound . They found that many of these compounds exhibited potent anticonvulsive activity comparable to that of carbamazepine or phenytoin. Additionally, one particular derivative, 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline, was identified as a promising candidate for an antiepileptic drug with few side effects. This study highlights the potential application of such derivatives in the treatment of convulsive disorders and hypoxia (Hori et al., 1990).
5. Analgesic Activities Manoury et al. (1979) investigated the analgesic and anti-inflammatory properties of a series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, structurally related to the compound . They found several compounds to be significantly more potent analgesics than reference drugs like glafenine and aminopyrine. This research suggests the potential of these derivatives in developing effective pain management therapies (Manoury et al., 1979).
特性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-20(21-10-4-2-5-11-21)27-25-23-14-8-9-15-24(23)28-26(29-25)30-16-18-31(19-17-30)34(32,33)22-12-6-3-7-13-22/h2-15,20H,16-19H2,1H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXAVJTCGRBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}glycinate](/img/structure/B4129939.png)
![ethyl 4-chloro-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4129944.png)
![ethyl 3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4129946.png)

![(2R*,6S*)-1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylpiperidine](/img/structure/B4129962.png)
![3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4129970.png)
![methyl 2-[({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4129984.png)
![ethyl 4-{[(1-morpholin-4-ylcyclohexyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B4129991.png)
![methyl 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4129994.png)

![ethyl 5-benzyl-2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130001.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B4130006.png)
![3-(5-nitro-2-furyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4130019.png)

